

Application Notes and Protocols: Formulation of Insect Repellents Containing Citronellyl Isobutyrate

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Compound of Interest

Compound Name: Citronellyl isobutyrate

Cat. No.: B1585542

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Introduction

The demand for effective and aesthetically pleasing insect repellents continues to grow, driven by the global threat of arthropod-borne diseases and consumer desire for safe, long-lasting protection. While compounds like DEET and Picaridin are highly effective, research into new active ingredients is crucial for developing novel products with improved sensory profiles and varied performance characteristics. **Citronellyl isobutyrate**, a carboxylic ester, presents an interesting candidate for repellent formulations.[1] Known for its pleasant fruity, rosy, and citrus-like aroma, it is widely used in the fragrance and flavor industries.[2][3][4][5] Its lower volatility compared to some essential oil components may offer a longer duration of action, a key drawback of many natural repellents.[6]

These application notes provide a comprehensive guide to the formulation and evaluation of insect repellents containing **Citronellyl isobutyrate**, covering physicochemical properties, formulation strategies, and detailed protocols for efficacy and safety testing.

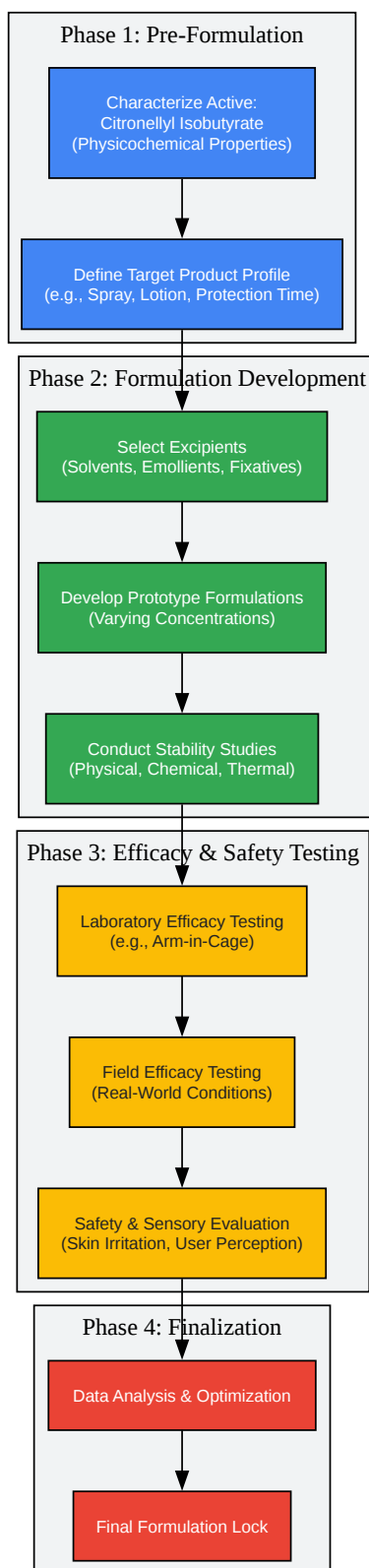
Physicochemical Properties of Citronellyl Isobutyrate

A thorough understanding of the active ingredient's properties is fundamental for successful formulation development. Key properties of **Citronellyl isobutyrate** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₆ O ₂	[1] [3]
Molecular Weight	226.35 g/mol	[1] [2]
CAS Number	97-89-2	[1] [2] [3]
Appearance	Colorless liquid	[1] [3]
Odor Profile	Fresh, rosy, fruity, sweet, citrusy	[1] [2] [4]
Boiling Point	248 - 253 °C at 760 mm Hg	[1] [2] [3]
Density	0.870 - 0.880 g/mL at 25 °C	[1] [2]
Refractive Index	1.440 - 1.448 at 20 °C	[1] [2] [3]
Solubility	Insoluble in water; miscible with alcohol, ether, chloroform, and most fixed oils.	[1]
Safety Profile	Generally Recognized as Safe (GRAS) as a flavoring agent. Not classified as hazardous under GHS criteria in most reports.	[1]

Formulation Development and Evaluation Workflow

The development of an insect repellent is a multi-stage process that begins with the characterization of the active ingredient and progresses through formulation, efficacy testing, and safety evaluation.



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Caption: High-level workflow for insect repellent formulation.

Formulation Considerations

Vehicle and Solvent Selection

Given that **Citronellyl isobutyrate** is insoluble in water but miscible with alcohols and oils, the choice of vehicle is critical.[\[1\]](#)

- **Alcohol-Based Sprays:** Ethanol is a common and effective solvent that provides good skin feel and rapid drying.
- **Emulsions (Lotions/Creams):** For water-based formulations, an emulsifier is required to create a stable oil-in-water or water-in-oil emulsion. These formats can improve skin hydration and may provide a slower release of the active.
- **Oil-Based Formulations:** Miscibility with fixed oils allows for the creation of oil-based sprays or lotions, which can enhance skin adhesion and water resistance.

Synergists and Fixatives

The volatility of repellent actives is a primary factor limiting their duration of protection.[\[6\]](#) Incorporating synergists or fixatives can extend efficacy.

- **Vanillin:** Has been shown to prolong the protection time of citronella-based repellents.[\[7\]](#)
- **Cyclodextrins:** These cyclic oligosaccharides can form inclusion complexes with volatile compounds, slowing their release rate and extending protection time.[\[8\]](#)
- **Polymers:** Film-forming polymers can help to hold the active ingredient on the skin surface for a longer period.
- **Essential Oil Combinations:** Combining multiple repellent essential oils can lead to synergistic effects, where the combined repellency is greater than the sum of the individual components.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Illustrative Formulations

The following are example formulations. The optimal concentration of **Citronellyl isobutyrate** must be determined through dose-response efficacy studies.

Ingredient	Function	Formulation A: Simple Spray (% w/w)	Formulation B: Emulsion Lotion (% w/w)
Phase A			
Deionized Water	Vehicle	-	to 100
Glycerin	Humectant	-	3.0
Xanthan Gum	Thickener	-	0.5
Phase B			
Citronellyl Isobutyrate	Active Ingredient	10.0 - 20.0	10.0 - 20.0
C12-15 Alkyl Benzoate	Emollient	5.0	5.0
Cetearyl Alcohol	Emulsifier	-	2.0
Glyceryl Stearate	Emulsifier	-	1.5
Vanillin	Fixative/Synergist	1.0	1.0
Phase C			
Ethanol (95%)	Solvent/Vehicle	to 100	-
Phenoxyethanol	Preservative	-	0.8

Protocol for Formulation B (Emulsion Lotion):

- Combine Phase A ingredients and heat to 75°C.
- In a separate vessel, combine Phase B ingredients and heat to 75°C.
- Add Phase B to Phase A with constant homogenization.
- Cool the mixture to 40°C while stirring.
- Add Phase C ingredients and mix until uniform.

Experimental Protocols for Efficacy and Safety

Standardized testing is essential for generating comparable and reliable data.^[12]

Protocol: Laboratory Efficacy (Arm-in-Cage Test)

This method, adapted from WHO and ASTM E951-94 guidelines, determines the Complete Protection Time (CPT) of a repellent formulation.^{[12][13][14][15]}

Objective: To measure the time from repellent application to the first confirmed insect bite under laboratory conditions.

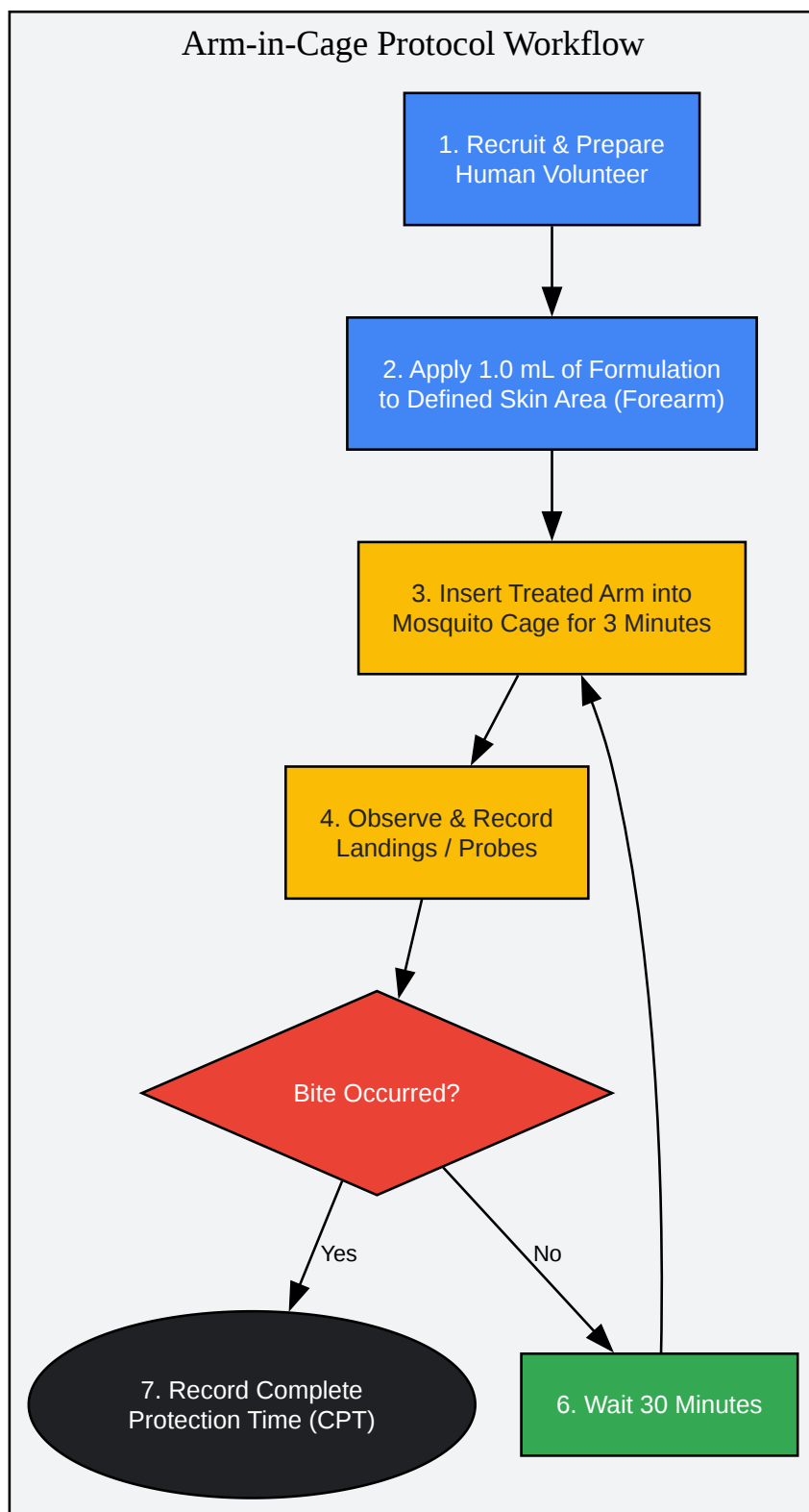
Materials:

- Test formulation and control (vehicle only).
- Micropipette or syringe for precise application.
- Test cage (e.g., 30x30x30 cm) containing 50-200 host-seeking, nulliparous female mosquitoes (e.g., *Aedes aegypti* or *Anopheles gambiae*), 5-15 days old, starved for at least 4 hours.
- Human volunteers (screened for ethical considerations).
- Timer.

Procedure:

- **Volunteer Preparation:** Volunteers should avoid using any scented products (soaps, lotions, perfumes) for 24 hours prior to the test.
- **Application:** Apply a precise dose (e.g., 1.0 mL per 600 cm²) of the test formulation evenly to a defined area on a volunteer's forearm. The hand should be protected with a glove. The other arm can be used as an untreated control or for a different formulation.
- **Initial Exposure:** Three to five minutes after application, the treated arm is inserted into the cage for a fixed period (e.g., 3 minutes).

- Observation: Record the number of mosquitoes that land and probe the skin. The arm is withdrawn before any mosquitoes can become blood-engorged.
- Subsequent Exposures: Repeat the exposure every 15-30 minutes.
- Endpoint: The test is concluded when the first confirmed bite occurs. A "confirmed bite" is typically defined as a second bite within the same or next exposure period.
- Data Recording: The Complete Protection Time (CPT) is the time from application to the first confirmed bite.



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Caption: Experimental workflow for the Arm-in-Cage test.

Protocol: Stability Testing

Objective: To ensure the formulation maintains its physical, chemical, and microbiological integrity under various storage conditions.

Procedure:

- Sample Preparation: Prepare multiple samples of the final formulation in the intended final packaging.
- Storage Conditions: Store samples under different conditions as per guidelines like CIPAC MT 75.3.[\[13\]](#)
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 3-6 months.
 - Real-Time: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for the intended shelf life (e.g., 24 months).
 - Freeze-Thaw Cycling: -10°C to 25°C for 3-5 cycles.
- Analysis: At specified time points (e.g., 0, 1, 3, 6 months), evaluate the samples for:
 - Physical Properties: Appearance, color, odor, pH, viscosity.
 - Chemical Properties: Assay of **Citronellyl isobutyrate** (e.g., by GC-FID).
 - Microbiological Contamination: Total viable count, yeast, and mold, according to standards like ISO 17516:2014.[\[13\]](#)
 - Emulsion Stability: Check for phase separation or creaming.

Protocol: Safety and Sensory Evaluation

Objective: To assess the skin compatibility and consumer acceptability of the formulation.

Procedure:

- Skin Sensitization and Irritation: Conduct a Repeated Insult Patch Test (RIPT) under dermatological control. This involves applying the repellent to a small skin area to observe any adverse reactions over time.[\[13\]](#)[\[16\]](#)

- Sensory Panel: Recruit a panel of volunteers to evaluate the product based on key attributes:
 - Application: Ease of spreading, absorption time.
 - Skin Feel: Stickiness, greasiness, smoothness.
 - Odor: Initial intensity, character, and lingering scent.
 - Overall Impression: Willingness to use.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for direct comparison between formulations.

Table: Example Efficacy Data Summary

Formulation ID	Active Ingredient(s)	Concentration (% w/w)	Mean CPT (minutes) \pm SD	Mosquito Species
F-CI-10	Citronellyl Isobutyrate	10	Data to be generated	Aedes aegypti
F-CI-20	Citronellyl Isobutyrate	20	Data to be generated	Aedes aegypti
F-CI-V-15	Citronellyl Isobutyrate + Vanillin	15 + 1	Data to be generated	Aedes aegypti
Benchmark 1	DEET	15	240 \pm 35	Aedes aegypti
Benchmark 2	Citronella Oil	10	< 120	Aedes aegypti[6]
Vehicle	None	0	< 5	Aedes aegypti

Interpretation: The primary endpoint is the Complete Protection Time (CPT). Statistical analysis (e.g., ANOVA followed by Tukey's tests) should be used to determine if differences in CPT between formulations are statistically significant.[17] A successful formulation should

demonstrate a CPT that is statistically superior to the vehicle control and meets the target product profile, ideally showing competitive performance against relevant benchmarks.

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